![molecular formula C15H26N4O2 B2851448 2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 1355483-03-2](/img/structure/B2851448.png)
2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide, also known as CPP-115, is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, which is an important neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a variety of physiological and biochemical effects.
Mecanismo De Acción
2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide works by inhibiting GABA transaminase, which is the enzyme responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which is an inhibitory neurotransmitter that helps to regulate neuronal activity. By increasing the levels of GABA, 2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide can reduce neuronal excitability and prevent seizures, anxiety, and other neurological and psychiatric symptoms.
Biochemical and Physiological Effects
2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide has a variety of biochemical and physiological effects, including:
- Increased levels of GABA in the brain
- Reduced neuronal excitability
- Prevention of seizures
- Reduction of anxiety and depression symptoms
- Prevention of addiction and drug-seeking behavior
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide has several advantages for use in laboratory experiments, including its high potency and selectivity for GABA transaminase inhibition. However, its limited solubility in water and potential toxicity at high doses may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide, including:
- Optimization of its pharmacokinetic properties to improve its efficacy and safety in humans
- Investigation of its potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder
- Development of new analogs with improved potency and selectivity for GABA transaminase inhibition
- Investigation of its potential as a tool for studying the role of GABA in the brain and its interactions with other neurotransmitter systems.
Métodos De Síntesis
2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide can be synthesized using a two-step process. The first step involves the reaction of 1-cyanocyclohexylamine with methyl acrylate to form the corresponding methyl ester. The second step involves the reaction of the methyl ester with carbamoylmethylpropan-2-ylamine to form 2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide.
Aplicaciones Científicas De Investigación
2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide has been extensively studied in preclinical models of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In these studies, 2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide has been shown to have potent anticonvulsant, anxiolytic, antidepressant, and anti-addictive effects.
Propiedades
IUPAC Name |
2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-propan-2-ylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-12(2)19(9-13(17)20)10-14(21)18(3)15(11-16)7-5-4-6-8-15/h12H,4-10H2,1-3H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHPGLHDRLCOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)N)CC(=O)N(C)C1(CCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

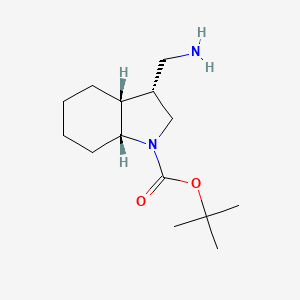
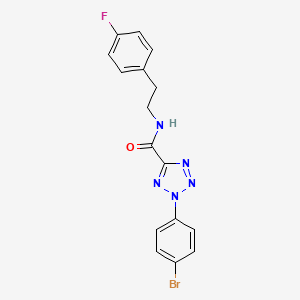
![N-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2851372.png)
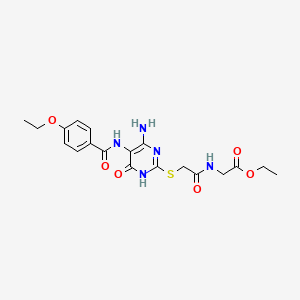
![(R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2851374.png)
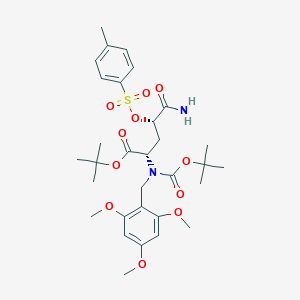
![2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2851376.png)
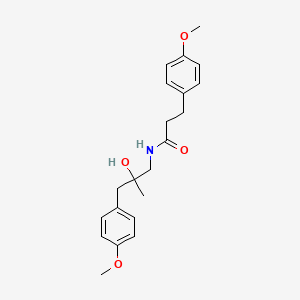
![3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2851379.png)
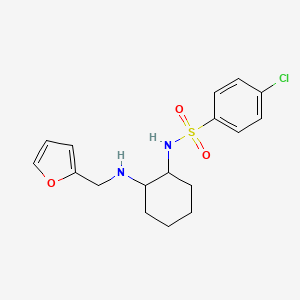
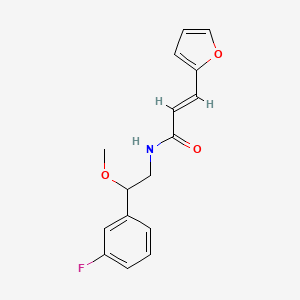
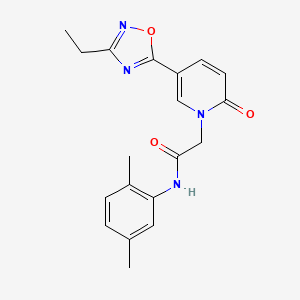

![4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine](/img/structure/B2851388.png)